molecular formula C21H20N2O2 B12954191 2-(2-Benzyl-2-azabicyclo[2.2.1]heptan-7-yl)isoindoline-1,3-dione

2-(2-Benzyl-2-azabicyclo[2.2.1]heptan-7-yl)isoindoline-1,3-dione

Cat. No.: B12954191
M. Wt: 332.4 g/mol
InChI Key: PCHWNAYLYREYET-UHFFFAOYSA-N
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Description

2-(2-Benzyl-2-azabicyclo[221]heptan-7-yl)isoindoline-1,3-dione is a complex organic compound featuring a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Benzyl-2-azabicyclo[2.2.1]heptan-7-yl)isoindoline-1,3-dione typically involves multi-step organic reactions. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Benzyl-2-azabicyclo[2.2.1]heptan-7-yl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for aminoacyloxylation , and mercury reagents for oxymercuration . Reaction conditions typically involve controlled temperatures and specific solvents to ensure high yields and selectivity.

Major Products

The major products formed from these reactions include various functionalized aza-bicyclic structures, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-Benzyl-2-azabicyclo[2.2.1]heptan-7-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes such as calcineurin, a calcium- and calmodulin-regulated enzyme . This inhibition occurs through the binding of the compound to the enzyme’s active site, preventing its normal function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Benzyl-2-azabicyclo[2.2.1]heptan-7-yl)isoindoline-1,3-dione is unique due to its specific bicyclic structure and the presence of both benzyl and isoindoline groups. This combination of structural features imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H20N2O2

Molecular Weight

332.4 g/mol

IUPAC Name

2-(2-benzyl-2-azabicyclo[2.2.1]heptan-7-yl)isoindole-1,3-dione

InChI

InChI=1S/C21H20N2O2/c24-20-16-8-4-5-9-17(16)21(25)23(20)19-15-10-11-18(19)22(13-15)12-14-6-2-1-3-7-14/h1-9,15,18-19H,10-13H2

InChI Key

PCHWNAYLYREYET-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C1CN2CC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

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